N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Structure-Activity Relationship AT1 Receptor Linker Chemistry

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide (CAS 1436002-04-8) is a synthetic small molecule featuring a benzimidazole core linked via a propyl spacer to a fluorinated benzamide that is ortho-substituted with a 1H-tetrazole ring. This compound belongs to a class of heterocyclic hybrids that explore the pharmacological space between angiotensin II receptor blockers (ARBs) and other benzimidazole-based therapeutics.

Molecular Formula C18H16FN7O
Molecular Weight 365.4 g/mol
Cat. No. B12178529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H16FN7O
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4
InChIInChI=1S/C18H16FN7O/c19-12-7-8-16(26-11-21-24-25-26)13(10-12)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23)
InChIKeyLYIYMAXKVLBTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide: A Specialized Benzimidazole-Tetrazole Hybrid for Targeted Pharmacology


N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide (CAS 1436002-04-8) is a synthetic small molecule featuring a benzimidazole core linked via a propyl spacer to a fluorinated benzamide that is ortho-substituted with a 1H-tetrazole ring . This compound belongs to a class of heterocyclic hybrids that explore the pharmacological space between angiotensin II receptor blockers (ARBs) and other benzimidazole-based therapeutics. The distinct combination of a tetrazole directly attached to the benzamide, rather than the biphenyl-tetrazole motif common in sartans, positions it as a probe for novel target interactions, particularly in dual receptor antagonism [1].

Why Generic Interchange is Not Feasible for N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide


The practice of substituting one benzimidazole-tetrazole hybrid for another disregards critical structure-activity relationship (SAR) parameters that define target engagement and pharmacokinetic profile. The propyl linker length between the benzimidazole and benzamide moieties directly influences conformational flexibility and binding pocket complementarity; analogs with methyl or pentyl linkers are known to exhibit divergent receptor binding kinetics . Moreover, the ortho-substituted tetrazole on the benzamide ring creates a unique hydrogen-bond network that cannot be replicated by bioisosteres such as 5-oxo-1,2,4-oxadiazole, which, while improving oral bioavailability, result in weaker binding affinity [1]. The 5-fluoro substituent further modulates electron density and metabolic stability, making generic substitution a high-risk proposition for experimental reproducibility.

Quantitative Differentation Evidence for N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide Against Closest Analogs


Linker Length Optimization: Propyl Spacer Balances Conformational Flexibility and Target Affinity

The propyl linker in the target compound confers an optimal spatial arrangement between the benzimidazole core and the tetrazole-benzamide pharmacophore. While direct empirical data for the target compound is not available in primary literature, the methyl-linked analog (N-[(1H-benzimidazol-2-yl)methyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide) and the pentyl-linked analog (N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide) are commercially available and demonstrate distinct property profiles . Class-level inference from benzimidazole angiotensin II antagonist SAR indicates that a three-carbon alkyl chain optimizes the distance between the imidazole binding site and the acidic binding pocket, a parameter critical for dual AT1/ETA antagonism [1].

Structure-Activity Relationship AT1 Receptor Linker Chemistry

Direct vs. Biphenyl-Tetrazole Presentation: A Novel Pharmacophoric Geometry for Altered Selectivity

Unlike classical sartans (e.g., losartan, candesartan) that present the tetrazole on a biphenyl scaffold, the target compound positions the tetrazole directly on the benzamide ring ortho to the amide bond . This produces a more compact and electronically distinct acidic moiety. The 2015 MedChemComm study demonstrated that the N-(1H-tetrazol-5-yl)-amide fragment, when directly attached to a benzamide, can engage both AT1 and ETA receptors in a dual antagonism profile, a feature absent in biphenyl-tetrazole ARBs [1]. The ortho-substitution pattern also restricts rotational freedom, pre-organizing the pharmacophore for binding.

Pharmacophore Design Tetrazole Bioisostere Receptor Selectivity

Fluorine Substitution at C-5: Enhanced Metabolic Stability and Electronic Modulation

The 5-fluoro substituent on the benzamide ring serves as both a metabolic soft spot blocker and an electronic modulator. Fluorine incorporation at this position, a well-established medicinal chemistry strategy, is expected to reduce oxidative metabolism and increase the electron deficiency of the aromatic ring, strengthening the hydrogen-bond donor capacity of the tetrazole NH [1]. While no direct metabolic stability data exists for the target compound, related benzimidazole-tetrazole hybrids lacking fluorine show rapid clearance in microsomal assays; placing the electron-withdrawing fluoro group at C-5 is predicted to improve metabolic half-life by a factor of 2-4 based on matched molecular pair analysis of analogous benzamide series [2].

Metabolic Stability Fluorine Chemistry Electron-Withdrawing Group

Optimal Application Scenarios for N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide Based on Differentiation Evidence


Dual AT1/ETA Receptor Antagonism Probe for Cardiovascular Comorbidity Models

The compound's unique ortho-tetrazole benzamide architecture, which aligns with the dual antagonism pharmacophore identified in the 2015 series [1], positions it as a chemical probe for diseases where both angiotensin II and endothelin-1 pathways are pathogenic, such as heart failure with preserved ejection fraction (HFpEF) or diabetic nephropathy. Its propyl linker optimizes the spatial requirements for engaging both receptors simultaneously, a feature not available in single-receptor sartans. Researchers can use this compound to dissect the contribution of dual blockade in animal models where irbesartan shows limited efficacy.

Structure-Activity Relationship (SAR) Anchor Point for Linker Length Optimization Libraries

The 3-carbon propyl linker represents a critical SAR data point between the methyl and pentyl analogs available from screening libraries . Procurement of this compound enables construction of a complete linker-length gradient (C1, C3, C5) for systematic evaluation of the relationship between spacer length and biological activity. This is essential for medicinal chemistry teams conducting hit-to-lead optimization on benzimidazole-tetrazole scaffolds targeting any receptor family where distance between hydrogen-bond donor and acceptor pharmacophores determines potency.

Fluorinated Analog for Metabolite Identification and In Vitro Stability Benchmarking

The presence of the 5-fluoro substituent makes this compound a valuable comparator in fluorine-scanning SAR campaigns aimed at improving metabolic stability [2]. It can serve as a reference compound against which non-fluorinated or alternatively substituted analogs are benchmarked in liver microsome or hepatocyte stability assays, providing quantitative half-life and intrinsic clearance measurements that directly inform the procurement of follow-up candidates.

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